REACTION_CXSMILES
|
C(N(CC)CC)C.N([C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([C:19]([F:22])([F:21])[F:20])[CH:12]=1)=C=S.CC1C=CC(NC2(C#N)CCCCC2)=CC=1.ClCCl.CC(C)=O>C1COCC1>[F:20][C:19]([F:21])([F:22])[C:13]1[CH:12]=[CH:11][CH:18]=[CH:17][C:14]=1[C:15]#[N:16] |f:3.4|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.228 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC(=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.228 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCCCC1)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a dark residue which
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C#N)C=CC=C1)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mmol | |
AMOUNT: MASS | 0.036 g | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |